2-Chlorophenyl trifluoromethanesulfonate

Cross-Coupling Chemoselectivity Suzuki-Miyaura

2-Chlorophenyl trifluoromethanesulfonate (CAS 66107-36-6), also referred to as 2-chlorophenyl triflate, is an aryl sulfonate ester widely utilized as a versatile electrophilic coupling partner in organic synthesis. As a member of the aryl triflate class, it features a highly labile trifluoromethanesulfonate (triflate, OTf) leaving group on an aromatic ring bearing an ortho-chloro substituent.

Molecular Formula C7H4ClF3O3S
Molecular Weight 260.62 g/mol
CAS No. 66107-36-6
Cat. No. B1348845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl trifluoromethanesulfonate
CAS66107-36-6
Molecular FormulaC7H4ClF3O3S
Molecular Weight260.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl
InChIInChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H
InChIKeyKTLNEJOQAOFUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl trifluoromethanesulfonate: Aryl Triflate Building Block for Cross-Coupling (CAS 66107-36-6)


2-Chlorophenyl trifluoromethanesulfonate (CAS 66107-36-6), also referred to as 2-chlorophenyl triflate, is an aryl sulfonate ester widely utilized as a versatile electrophilic coupling partner in organic synthesis . As a member of the aryl triflate class, it features a highly labile trifluoromethanesulfonate (triflate, OTf) leaving group on an aromatic ring bearing an ortho-chloro substituent [1]. This structure makes it a key reagent in palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, for the construction of complex molecules in pharmaceutical and materials science research [2].

Why 2-Chlorophenyl trifluoromethanesulfonate Cannot be Substituted with Unsubstituted or Para-Substituted Analogs


Substituting 2-chlorophenyl trifluoromethanesulfonate with an unsubstituted phenyl triflate or a para-substituted analog is not a straightforward exchange due to the significant impact of the ortho-substituent on reactivity and chemoselectivity. A systematic study of Buchwald-Hartwig amination demonstrated that ortho-substitution on the aryl triflate is detrimental to coupling yields, a steric effect that is exacerbated when combined with a bulky amine [1]. This finding is further supported by class-level studies showing that ortho-substituted aryl triflates have distinct reactivity profiles in nickel-catalyzed C-S cross-coupling, often requiring tailored catalytic systems different from those used for para- or unsubstituted analogs [2]. Therefore, choosing the specific 2-chlorophenyl isomer is not trivial; it fundamentally alters the reaction's steric and electronic landscape, directly impacting yield and selectivity.

Quantitative Performance Benchmarks for 2-Chlorophenyl trifluoromethanesulfonate


Chemoselective C–Cl vs. C–OTf Coupling in Chloroaryl Triflates

In palladium-catalyzed Suzuki-Miyaura reactions of chloroaryl triflates, the use of specific N-heterocyclic carbene (NHC) ligands allows for controlled chemoselectivity between the C–Cl and C–OTf bonds. The SIPr ligand promotes selective coupling at the chloride site, while the SIMes ligand enables selective coupling at the triflate site, achieving a selectivity of ≥10:1 for most substrates [1]. The model substrate 2-chlorophenyl triflate was used to prepare chloroaryl triflate 24, confirming its utility as a standard electrophile for establishing these chemoselective protocols [1].

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Reactivity Order C–Cl > C–OTf in Pd/L33-Catalyzed Suzuki Couplings

A study on polyhalogenated aryl triflates demonstrated that a Pd/L33 catalyst system promotes chemoselective Suzuki-Miyaura coupling with a distinct reactivity order of C–Cl > C–OTf [1]. This reactivity pattern is general for a wide range of polyhalogenated (hetero)aryl triflates and is independent of the relative positioning of the competing sites [1]. This provides a robust and predictable method for functionalizing 2-chlorophenyl triflate derivatives, as the methodology was shown to be broadly applicable to chloroaryl triflates.

Cross-Coupling Chemoselectivity Catalysis

Leaving Group Reactivity: Aryl Triflate vs. Aryl Tosylate in Cross-Coupling

Aryl triflates, such as 2-chlorophenyl trifluoromethanesulfonate, are significantly more reactive electrophiles in cross-coupling reactions compared to their tosylate counterparts. The triflate anion (CF3SO3-) is an exceptionally good leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the negative charge [1]. In contrast, aryl tosylates are often inert or require much harsher conditions (e.g., specialized nickel catalysts) to undergo similar transformations [2]. For instance, a study on triflate-selective Suzuki cross-coupling found that chloroaryl tosylates were unreactive under conditions that gave high yields for chloroaryl triflates [3].

Leaving Group Reactivity Cross-Coupling

Optimal Use Cases for 2-Chlorophenyl trifluoromethanesulfonate in Research and Development


Synthesis of Polyhalogenated Biaryls via Orthogonal Chemoselective Suzuki Coupling

This compound is ideally suited for the synthesis of polyhalogenated biaryl structures, a common motif in pharmaceuticals and agrochemicals. Its structure allows for ligand-controlled chemoselectivity, where a user can first functionalize the C–Cl bond using a SIPr ligand or the C–OTf bond using a SIMes ligand with high selectivity (≥10:1) [1]. This orthogonal reactivity eliminates the need for protecting groups and streamlines the synthesis of complex molecular scaffolds.

Preparation of Sterically Hindered Arylamines via Buchwald-Hartwig Amination

For projects requiring the synthesis of ortho-substituted arylamines, 2-chlorophenyl triflate serves as a relevant model substrate. Studies have demonstrated that while ortho-substitution can reduce yield, it is still a viable transformation, and the use of 2-chlorophenyl triflate provides a realistic test case for developing optimized conditions for challenging amination reactions with primary and secondary amines [2].

Nickel-Catalyzed C–S Cross-Coupling for the Synthesis of Aryl Thioethers

The compound is a valuable substrate for exploring nickel-catalyzed C–S cross-coupling reactions, particularly for the synthesis of sterically hindered aryl thioethers. A recent study specifically focused on developing methods for aryl triflates bearing functional groups in the ortho-position, demonstrating the synthetic utility of this compound class in accessing biologically relevant sulfur-containing molecules [3].

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